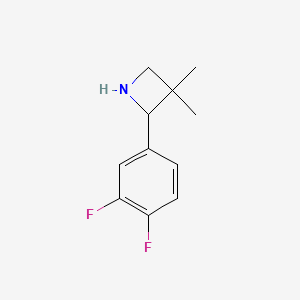

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3,4-Difluorophenyl)-3,3-dimethylazetidine” seems to be a complex organic compound. It likely contains a difluorophenyl group and an azetidine ring, which is a three-membered nitrogen-containing ring .

Synthesis Analysis

While specific synthesis methods for “2-(3,4-Difluorophenyl)-3,3-dimethylazetidine” were not found, related compounds such as 2-(3,4-difluorophenyl)cyclopropanamine derivatives have been synthesized . The process involves several steps, including the conversion of a hydrazide to an azide, and then to the final compound .

Scientific Research Applications

Synthesis and Characterization

Functionalized Arylamine for Organic Devices : Research on novel 2,4-difluorophenyl-functionalized arylamines, related to the structure of interest, demonstrates their utility as hole-injecting/transporting layers in organic light-emitting devices, improving device efficiency and brightness (Zhanfeng Li et al., 2012).

Applications in Organic Synthesis

Aromaticity and Cyclization : Studies include the facile aromatization of dihydropyrimidinones using iodine, showcasing an efficient method that yields high product purity in less time, which could be relevant to the synthesis or modification of compounds like 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine (Manisha M. Kodape et al., 2012).

Cycloaddition Pathways : Theoretical studies on the cyclization pathways of related structures to 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine have been conducted, identifying the [2CN+2CC] cycloaddition as the only thermodynamically favorable route for certain reactions, leading to products that could serve as intermediates in further synthetic processes (B. Shainyan et al., 2017).

Antimicrobial Applications

- Thiourea Derivatives : The synthesis and characterization of new thiourea derivatives, which include fluorinated phenyl rings similar to the structure , have demonstrated significant antimicrobial activity against strains known for biofilm growth, suggesting potential for developing novel antimicrobial agents (Carmen Limban et al., 2011).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine These factors can include pH, temperature, and the presence of other molecules in the environment

properties

IUPAC Name |

2-(3,4-difluorophenyl)-3,3-dimethylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c1-11(2)6-14-10(11)7-3-4-8(12)9(13)5-7/h3-5,10,14H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIKBAZSTLJZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=CC(=C(C=C2)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2631924.png)

![(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2631925.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2631927.png)

![5-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2631928.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)

![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)

![6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2631932.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2631934.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2631940.png)